molecular formula C7H6ClN3 B11757103 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190317-98-6

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

Cat. No.: B11757103
CAS No.: 1190317-98-6
M. Wt: 167.59 g/mol
InChI Key: ZBEFEIUZLALVGC-UHFFFAOYSA-N
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Description

Significance of Pyrrolopyridine Isomers in Drug Discovery

Pyrrolopyridines exist in several isomeric forms, each with a distinct arrangement of the nitrogen atom in the six-membered ring, leading to different electronic and steric properties. This structural diversity is a key asset in medicinal chemistry, as it allows for fine-tuning of a compound's pharmacological profile.

For instance, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a prominent feature in many kinase inhibitors. nih.gov The arrangement of nitrogen atoms in this isomer is particularly suited for forming key hydrogen bonding interactions within the ATP-binding site of kinases. nih.gov Marketed drugs like Vemurafenib, a BRAF inhibitor, incorporate the 7-azaindole (B17877) core. pharmablock.com

The 1H-pyrrolo[3,2-c]pyridine isomer has also been explored for its therapeutic potential. Derivatives of this scaffold have been investigated as FMS kinase inhibitors, showing promise for the development of anticancer and antiarthritic drugs. nih.gov

Derivatives of 1H-pyrrolo[3,4-c]pyridine have demonstrated a broad spectrum of biological activities, including analgesic, sedative, antiviral, and antitumor effects. nih.gov For example, certain compounds based on this scaffold have been identified as inhibitors of HIV-1 integrase. nih.gov

IsomerCommon NameKey Pharmacological RelevanceExample Application
1H-Pyrrolo[2,3-b]pyridine7-AzaindoleKinase inhibition (e.g., BRAF)Cancer therapy
1H-Pyrrolo[3,2-c]pyridine5-AzaindoleFMS kinase inhibitionCancer and arthritis treatment
1H-Pyrrolo[3,4-c]pyridine6-Aza-isoindoleHIV-1 integrase inhibition, AnalgesicAntiviral, Pain management

Historical Context and Evolution of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The exploration of pyrrolopyridine scaffolds in medicinal chemistry has evolved significantly over the past few decades. Initially recognized as bioisosteres of indole (B1671886), a common motif in biologically active natural products, researchers began to systematically investigate the impact of incorporating a nitrogen atom into the indole ring system. This strategic modification was found to often enhance pharmacological properties and provide opportunities for novel intellectual property. pharmablock.com

The discovery that the 7-azaindole moiety could mimic the adenine (B156593) fragment of ATP in binding to kinases was a pivotal moment. nih.gov This led to a surge in the development of kinase inhibitors based on this scaffold, culminating in the approval of several successful drugs. The journey from natural product-inspired scaffolds to rationally designed, highly specific therapeutic agents illustrates the maturation of medicinal chemistry and the enduring importance of heterocyclic compounds like 1H-pyrrolo[2,3-c]pyridine.

Overview of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine as a Core Structure for Bioactive Compounds

While the broader 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is an important pharmacophore, specific information regarding the direct application of This compound as a starting material for bioactive compounds is not extensively detailed in readily available scientific literature. However, the constituent parts of this molecule suggest its high potential as a versatile intermediate in drug discovery.

The 7-chloro substituent on the pyridine (B92270) ring offers a reactive site for various chemical transformations. The chlorine atom can be displaced by nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups to explore the structure-activity relationship (SAR) of a compound series.

The 3-amine group on the pyrrole (B145914) ring provides another point for chemical modification. It can be acylated, alkylated, or used as a handle to attach other molecular fragments, further expanding the chemical diversity of potential drug candidates. This dual functionality makes this compound a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

Derivatives of the closely related 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine have been investigated for their potential as kinase inhibitors and have shown cytotoxic effects against cancer cell lines. This suggests that the 7-chloro-1H-pyrrolo[2,3-c]pyridine core is indeed a viable scaffold for the development of anticancer agents. The presence of the 3-amine group in the target compound of this article offers additional synthetic possibilities compared to the 3-methyl analog.

While specific examples of marketed drugs or late-stage clinical candidates directly derived from this compound are not prominent in the literature, its structural features and the known biological activities of related compounds strongly indicate its utility as a strategic starting material in the ongoing quest for novel and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1190317-98-6

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

InChI

InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2

InChI Key

ZBEFEIUZLALVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)N)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine and Its Functionalized Analogs

Strategies for Constructing the 1H-Pyrrolo[2,3-c]pyridine Ring System

The formation of the bicyclic 1H-pyrrolo[2,3-c]pyridine core is a critical step in the synthesis of the target molecule. Several classical indole (B1671886) syntheses have been adapted for this purpose, each with its own advantages and limitations.

Bartoli Reaction Approaches for Pyrrolo[2,3-c]pyridine Formation

The Bartoli indole synthesis offers a direct route to substituted indoles and has been extended to the synthesis of azaindoles, including the 6-azaindole (B1212597) framework. researchgate.netwikipedia.org This reaction typically involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org For the synthesis of 6-azaindoles, a corresponding nitropyridine would be the starting material.

The reaction is notably sensitive to steric hindrance, with bulky ortho substituents on the nitroarene often leading to higher yields. wikipedia.org Three equivalents of the vinyl Grignard reagent are generally required for nitroarenes. wikipedia.org While the Bartoli reaction is a powerful tool, its application to azaindole synthesis can result in low yields. researchgate.net For instance, the synthesis of 7-chloro-6-azaindole has been reported with a yield of 33%. researchgate.net

Table 1: Examples of Bartoli Reaction for Azaindole Synthesis

Starting Material Product Reported Yield
Nitro-substituted pyridine (B92270) 4-azaindole Low researchgate.net
Nitro-substituted pyridine 6-azaindole Low researchgate.net
Not specified 7-methoxy-6-azaindole 20% researchgate.net
Not specified 7-chloro-6-azaindole 33% researchgate.net

This table is interactive and can be sorted by column.

Fischer Cyclization Variants and Scope

The Fischer indole synthesis is a widely used method for constructing indole rings from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org However, its application to the synthesis of azaindoles is often hampered by the electron-deficient character of the pyridine ring, which can impede the key nih.govnih.gov-sigmatropic rearrangement step. acs.org

Despite this challenge, the Fischer reaction has been successfully employed for the synthesis of 6-azaindoles. nih.govacs.orgthieme-connect.com A crucial factor for a successful cyclization is the presence of an electron-donating group on the starting pyridylhydrazine, which facilitates the reaction. nih.govacs.orgacs.orgthieme-connect.com This approach has been demonstrated to be an efficient method for the formation of this class of compounds. acs.orgthieme-connect.com

Reductive Cyclization Pathways for 6-Azaindoles

Reductive cyclization strategies provide another avenue for the construction of the 6-azaindole skeleton. These methods often commence with appropriately substituted pyridine precursors. A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed from 3-amino-4-methylpyridines through treatment with trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgchemrxiv.orgresearchgate.net This reaction is proposed to proceed via a formal electrophilic [4+1] cyclization, where the 3-amino-4-methylpyridine (B17607) acts as the four-atom component and TFAA provides the one-carbon unit. rsc.orgchemrxiv.orgresearchgate.net

Condensation Reactions Utilizing Nitropyridine Precursors

The synthesis of the 1H-pyrrolo[3,2-c]pyridine ring system, an isomer of the target molecule, has been achieved starting from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov This precursor undergoes reaction with N,N-dimethylformamide dimethyl acetal, followed by a reductive cyclization in the presence of iron powder and acetic acid to furnish the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov While this specific example pertains to a different isomer, it highlights the utility of nitropyridine derivatives in the construction of pyrrolopyridine scaffolds through condensation and subsequent cyclization reactions.

Regioselective Functionalization of the 1H-Pyrrolo[2,3-c]pyridine Core

Once the 1H-pyrrolo[2,3-c]pyridine nucleus is formed, the next critical phase is the regioselective introduction of the necessary functional groups, namely the 7-chloro substituent and the 3-amino group, to arrive at the final target molecule, 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine.

Introduction of the 7-Chloro Substituent

The introduction of a chlorine atom at the 7-position of the 1H-pyrrolo[2,3-c]pyridine ring system is a key functionalization step. While direct chlorination of the pre-formed heterocycle can be challenging, a common and effective strategy involves starting with a pyridine precursor that already bears the desired chloro substituent.

For instance, the use of Selectfluor® in the presence of a chloride source like lithium chloride can achieve regioselective chlorination of 2-aminopyridines under mild conditions. rsc.org This approach offers high yields and regioselectivity, with the outcome being dependent on the substituent pattern of the starting aminopyridine. rsc.org While not a direct chlorination of the final heterocyclic system, this method underscores the importance of precursor selection in achieving the desired substitution pattern.

Another approach involves the use of a flavin-dependent halogenase, PrnC, which has been shown to be effective in the site-selective chlorination of pyrrolic heterocycles. nih.gov This biocatalytic method offers a high degree of selectivity under benign reaction conditions. nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
1H-pyrrolo[2,3-c]pyridine
6-azaindole
7-chloro-6-azaindole
4-azaindole
7-methoxy-6-azaindole
2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles
3-amino-4-methylpyridines
trifluoroacetic anhydride
2-bromo-5-methyl-4-nitropyridine 1-oxide
N,N-dimethylformamide dimethyl acetal
6-bromo-1H-pyrrolo[3,2-c]pyridine
lithium chloride
2-aminopyridines

This table is interactive and can be sorted by column.

Amination at the 3-Position: Direct and Indirect Methods

The introduction of an amino group at the 3-position of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core is a pivotal step in the synthesis of the target compound. This transformation can be approached through several synthetic routes, often involving multi-step sequences.

Indirect methods are commonly employed, typically starting from a suitable precursor that can be converted to the amine. One common strategy involves the nitration of the 7-azaindole (B17877) ring, which has been shown to occur predominantly at the 3-position. Subsequent reduction of the nitro group then yields the desired 3-amino derivative.

Another indirect approach could involve the synthesis of a 3-halo-7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate. This halogenated precursor can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the 3-amino product. However, the reactivity and regioselectivity of halogenation on the pyrrolo[2,3-c]pyridine system require careful control of reaction conditions.

Advanced Cross-Coupling Reactions for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

The Suzuki-Miyaura coupling is widely utilized for the introduction of aryl and heteroaryl substituents. This reaction typically involves the coupling of a halo- or triflyloxy-substituted 7-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the coupling of a protected 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids has been demonstrated to proceed efficiently, highlighting the utility of this method for creating diverse analogs.

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines and has been successfully applied to the 7-azaindole system. This reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines such as XPhos and RuPhos often providing superior results. In the context of related pyrrolopyridines, Buchwald-Hartwig amination has been employed for the introduction of amines at various positions, underscoring its potential for the synthesis of functionalized this compound derivatives. researchgate.net

Below is a table summarizing representative conditions for these cross-coupling reactions on related azaindole systems:

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventYield
Suzuki-Miyaura6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OHigh
Buchwald-Hartwig Amination4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridineN-BenzylmethylaminePd(OAc)₂/RuPhosK₃PO₄t-BuOH68%

Challenges and Solutions in Selective Functionalization

A significant challenge in the synthesis of polysubstituted 7-azaindoles is achieving selective functionalization, particularly when multiple reactive sites are present. nih.gov For instance, in a dihalogenated pyrrolopyridine, the oxidative addition of the palladium catalyst can occur at different positions, leading to a mixture of products. nih.gov

Research on a related 2-iodo-4-chloropyrrolopyridine intermediate revealed that the oxidative addition of palladium preferentially occurred at the C-2 position over the C-4 position. nih.gov This inherent reactivity difference can be exploited for chemoselective cross-coupling reactions. To achieve substitution at a less reactive site, it is often necessary to perform the functionalization of the more reactive site first, or to employ a carefully chosen catalyst and reaction conditions that favor the desired transformation.

The use of protecting groups is a critical strategy to overcome challenges in selective functionalization. By masking a reactive site, such as the pyrrole (B145914) N-H, unwanted side reactions can be prevented, and the electronic properties of the heterocyclic system can be modulated to favor the desired reactivity.

Protection and Deprotection Strategies in 1H-Pyrrolo[2,3-c]pyridine Synthesis

The pyrrole nitrogen of the 1H-pyrrolo[2,3-c]pyridine core often requires protection during synthetic transformations to prevent N-alkylation or other undesired reactions and to facilitate certain transformations like lithiation.

Commonly used protecting groups for the 7-azaindole nitrogen include the tert-butoxycarbonyl (Boc) and the 2-(trimethylsilyl)ethoxymethyl (SEM) groups.

The Boc group is readily introduced by treating the azaindole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is generally stable to a range of reaction conditions but can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), or by heating in water.

The SEM group is another widely used protecting group, installed by reacting the heterocycle with SEM-Cl. nih.gov It is known for its robustness under various conditions. nih.gov However, the deprotection of the SEM group can be challenging. nih.gov While fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are often used, acidic conditions, such as with TFA followed by a basic workup, have also been employed. nih.gov In some cases, the release of formaldehyde (B43269) during SEM deprotection under acidic conditions can lead to side reactions, such as the formation of tricyclic byproducts. nih.gov Careful optimization of deprotection conditions is therefore crucial to ensure a clean and efficient removal of the SEM group.

The following table outlines common protection and deprotection methods for the 1H-pyrrolo[2,3-c]pyridine scaffold:

Protecting GroupProtection ReagentDeprotection ConditionsNotes
tert-butoxycarbonyl (Boc)Boc₂O, BaseTFA; Heat in H₂OCommonly used, removed under acidic or thermal conditions.
2-(Trimethylsilyl)ethoxymethyl (SEM)SEM-Cl, BaseTBAF; TFA then base; MgBr₂Robust group, deprotection can be challenging and may require optimization. nih.gov

Structure Activity Relationship Sar Studies of 7 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine Derivatives

Impact of Substituents on the Pyrrolopyridine Core on Biological Activity

Modifications at the 1-Position (Pyrrole Nitrogen)

The pyrrole (B145914) nitrogen (N-1) of the 7-azaindole (B17877) core is a critical interaction point, and its substitution status can significantly impact biological activity. The hydrogen bond donor capability of the N-H group is often essential for potent activity. nih.gov

Requirement for Unsubstituted N-H: For certain targets, such as the cell division cycle 7 (Cdc7) kinase, a lack of substitution on the pyrrole nitrogen is considered essential for enhanced activity. mdpi.com Similarly, in a series of 3,5-disubstituted-7-azaindoles developed for treating Human African Trypanosomiasis, methylation or tosylation of the pyrrole nitrogen led to a loss of activity, demonstrating that the hydrogen bond donor/acceptor pair of the core was required for potency. nih.gov

Introduction of Substituents: In contrast, for other targets like gastric H+/K+-ATPase, the introduction of substituents at the N-1 position has been explored to engage additional binding sites. Molecular modeling has suggested that introducing a substituent at this position could allow derivatives to access two distinct lipophilic pockets and interact with polar residues, potentially enhancing inhibitory activity. jst.go.jp

Table 1: Impact of N-1 Substitution on Biological Activity
TargetN-1 SubstituentEffect on ActivityReference
Trypanosoma bruceiMethyl, TosylLoss of activity nih.gov
Cdc7 KinaseSubstitution (general)Reduced activity mdpi.com
H+/K+-ATPaseSubstituent (general)Potential for enhanced activity jst.go.jp

Variations at the 3-Position (Amine Moiety)

The 3-amino group is a key functional handle for introducing a wide variety of substituents to explore different chemical spaces and interactions with biological targets. Modifications at this position are central to optimizing the potency and selectivity of these derivatives. The development of 7-azaindole derivatives has often involved strategies like acylation at the C-3 position to introduce diverse functionalities. mdpi.com The importance of this position is highlighted in the development of Meriolins, which are 3-(pyrimidin-4-yl)-7-azaindoles that display strong cytotoxic potential by targeting cyclin-dependent kinases (CDKs). researchgate.net

Substituent Effects on the Pyridine (B92270) Ring (e.g., 7-Chloro, 4-Substituents)

Substituents on the pyridine portion of the scaffold, including the defining 7-chloro group, play a crucial role in modulating the electronic properties of the ring system and providing key interactions with the target protein.

7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position is a key feature that influences the electronic character of the entire heterocyclic system. This modification can stabilize the core structure and affect its interactions with target proteins. vulcanchem.com

4-Position Substituents: The 4-position of the pyrrolopyridine ring is another key site for modification. In the development of inhibitors for Trypanosoma brucei, a series of substituted 4-aminoazaindoles were investigated. nih.gov The synthesis of these compounds often involves a Buchwald-Hartwig coupling reaction starting from 4-chloro-7-azaindole. nih.gov SAR studies on related pyrrolo[2,3-d]pyrimidine scaffolds, which share the pyrrole ring fused to a nitrogen-containing six-membered ring, have shown that substitutions at positions corresponding to the 4- and 5-positions can be inactive, whereas substitutions at the 6-position can yield potent inhibitors. mdpi.com This underscores the high degree of positional sensitivity for substituent effects on the pyridine ring. For instance, in a series of protein kinase B (PKB) inhibitors, moving a chloro group from the 4-position to the 3-position of a benzyl (B1604629) substituent attached to the core resulted in reduced affinity and selectivity. nih.gov

Table 2: Effect of Pyridine Ring Substituents
PositionSubstituentObserved EffectTarget Class/ExampleReference
7-PositionChloroStabilizes core structure, influences electronic interactionsGeneral vulcanchem.com
4-PositionAmino-linked groupsCritical for activity against Trypanosoma bruceiTrypanosoma brucei nih.gov
VariousPositional IsomersActivity is highly sensitive to substituent placementKinases mdpi.com

Pharmacophore Identification for Key Biological Activities

Pharmacophore modeling is a crucial tool for understanding the essential structural features required for the biological activity of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine derivatives. dergipark.org.tr For many kinase inhibitors, the 7-azaindole scaffold itself is a key pharmacophoric element, acting as an excellent "hinge-binding" motif. nih.gov This is because it can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine (B156593) in ATP. nih.govresearchgate.netnih.gov

A structure-based pharmacophore model for azaindole derivatives as inhibitors of DprE1, an enzyme essential for Mycobacterium tuberculosis, identified key molecular features for binding. nih.gov For PARP-1 inhibitors, typical pharmacophore features include the aromatic rings of the azaindole and a carboxamide core. researchgate.net These models help in the virtual screening and rational design of new, potent inhibitors by ensuring that designed molecules possess the necessary spatial arrangement of chemical features to interact effectively with the target. dergipark.org.trnih.gov

Correlations Between Structural Features and Target Affinity/Selectivity

A strong correlation exists between the specific structural features of 7-azaindole derivatives and their affinity and selectivity for various biological targets, particularly protein kinases.

Hinge Binding and Affinity: The primary driver for the high affinity of many 7-azaindole derivatives for kinases is the bidentate hydrogen bonding interaction with the hinge region. nih.govnih.gov This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for other parts of the molecule to make additional favorable contacts. pharmablock.com

Structural Features and Selectivity: Selectivity is often achieved by exploiting subtle differences in the amino acid residues of the ATP-binding sites among different kinases. For example, replacing a nitrogen atom in the pyrrolo[2,3-d]pyrimidine core (a related scaffold) with a carbon to form the 7-azaindole core can alter the preferred conformation of attached substituents. nih.gov This change can affect how well a lipophilic group fits into a specific pocket, thereby influencing selectivity between closely related kinases like PKB and PKA. nih.gov

These correlations highlight the intricate relationship between the three-dimensional structure of the inhibitor and its interaction with the target protein, where small structural modifications can lead to significant changes in biological activity and selectivity.

Pharmacological Characterization and Molecular Targets of 7 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine Analogs

Enzyme Inhibition Profiles

H+/K+-ATPase Inhibition and Potassium-Competitive Acid Blocker (P-CAB) Activity

A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potassium-competitive acid blockers (P-CABs). nih.gov These compounds act by inhibiting the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Molecular modeling studies guided the introduction of substituents at the 1-position of the pyrrolo[2,3-c]pyridine core to interact with lipophilic sites and polar residues of the enzyme. nih.gov This strategic design has led to the identification of potent P-CABs that demonstrate significant inhibitory activity both in vitro and in vivo, marking them as promising lead compounds for the development of new anti-ulcer agents. nih.gov The mechanism of these P-CABs involves reversible, K+-competitive inhibition of the H+/K+-ATPase. nih.gov

Kinase Inhibition: FGFR, SYK, FLT3, JAK3, TYK2, MPS1, SGK-1, PARP-1, CSF1R

Analogs based on the pyrrolopyridine scaffold have demonstrated significant inhibitory activity against a variety of kinases, which are crucial regulators of cellular processes.

Colony-Stimulating Factor 1 Receptor (CSF1R) , also known as FMS kinase, is a key target. A series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been developed as CSF1R inhibitors. mdpi.com Notably, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as a highly potent inhibitor with low-nanomolar enzymatic activity and cellular efficacy. mdpi.com Further studies on pyrrolo[3,2-c]pyridine derivatives also identified potent FMS kinase inhibitors, with one compound showing an IC50 of 30 nM and selectivity for FMS kinase over a panel of 40 other kinases. nih.gov This compound also demonstrated potent inhibition of bone marrow-derived macrophage (BMDM) growth. nih.gov Another study highlighted FF-10101, an FMS-like tyrosine kinase 3 (FLT3) inhibitor, which also potently inhibits CSF1R with an IC50 of 0.94 nM. nih.gov

Fibroblast Growth Factor Receptor (FGFR) is another important target. The compound 3D185 has been identified as a potent inhibitor of FGFR1, 2, and 3, and it also inhibits CSF-1R. researchgate.net It functions as an ATP-competitive inhibitor and has shown the ability to block cellular FGFR signaling. researchgate.net

Other Kinases: The pyrrolo[2,3-d]pyrimidine scaffold has been a versatile starting point for developing inhibitors for other kinases as well. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been discovered as selective and orally active inhibitors of Protein Kinase B (Akt). nih.govacs.org Additionally, 7H-pyrrolo[2,3-d]pyrimidines have been designed as potent inhibitors of Focal Adhesion Kinase (FAK). lookchem.com While specific data on SYK, JAK3, TYK2, MPS1, and SGK-1 inhibition by 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine analogs is not detailed, the broad activity of the pyrrolopyrimidine core suggests potential for inhibition of these kinases as well.

Poly(ADP-ribose) polymerase (PARP) inhibitors have also been developed from related heterocyclic structures. Aminomethylmorpholino nucleosides have shown inhibitory potency against PARP1 and PARP2, with selectivity towards PARP1. mdpi.com

Below is a table summarizing the kinase inhibitory activities of various pyrrolopyridine analogs.

Compound ClassTarget KinaseKey FindingsReference
Pyridine-based pyrrolo[2,3-d]pyrimidinesCSF1RN-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine showed low-nanomolar enzymatic activity. mdpi.com
Pyrrolo[3,2-c]pyridinesFMS (CSF1R)Compound 1r identified with an IC50 of 30 nM and high selectivity. nih.gov
Pyrrolopyrimidine Derivative (FF-10101)FLT3, CSF1RPotent inhibition of CSF1R with an IC50 of 0.94 nM. nih.gov
Pyrrolopyrimidine Derivative (3D185)FGFR1/2/3, CSF-1RPotent, ATP-competitive inhibitor of FGFR and CSF-1R signaling. researchgate.net
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPKB (Akt)Selective and orally active inhibitors. nih.govacs.org
7H-pyrrolo[2,3-d]pyrimidinesFAKPotent FAK inhibitory activity. lookchem.com
Aminomethylmorpholino nucleosidesPARP1, PARP2Selective inhibition of PARP1. mdpi.com

Cholinesterase Inhibition (AChE, BChE)

Derivatives of (1H-Pyrrolo[2,3-b]pyridine) 7-Azaindole (B17877) have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the management of Alzheimer's disease. Several of these analogs demonstrated potent inhibitory activity against both enzymes. researchgate.net For instance, certain compounds were identified as effective AChE inhibitors with IC50 values as low as 0.96 µM, while also inhibiting BChE with IC50 values in the low micromolar range. researchgate.net The position and nature of substituents on the phenyl ring of the phenacyl moiety were found to significantly influence the inhibitory activity. researchgate.net In a separate study, novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives were synthesized and showed effective cholinesterase inhibition, with the 7-(3-Chloro-4-fluorophenyl) derivative being the most potent, having an IC50 value of 6.084 ± 0.26 μM. mdpi.com

Antiurease, Phosphodiesterase, and β-Glucuronidase Activity

A series of 7-azaindole analogs have been investigated for their inhibitory effects on urease, phosphodiesterase, and β-glucuronidase. One compound showed particularly potent urease inhibition with an IC50 value of 2.19±0.37µM, which is significantly more potent than the standard inhibitor thiourea. journalijbcrr.com Another analog demonstrated strong phosphodiesterase inhibitory activity with an IC50 of 20.83± 0.234µM, far exceeding the potency of the standard EDTA. journalijbcrr.com Moderate inhibition of β-glucuronidase was also observed with some of the synthesized compounds. journalijbcrr.com The structure-activity relationship indicated that the nature, size, and position of the substituent on the phenyl ring play a crucial role in the inhibitory potential of these analogs. journalijbcrr.com

Mycobacterium tuberculosis Enzyme Targets (e.g., InhA)

The pyrrolopyridine scaffold has been explored for the development of novel anti-tubercular agents. A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and screened for activity against Mycobacterium tuberculosis. nih.gov Sixteen compounds from this series showed in vitro activity, with the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibiting a MIC90 value of 0.488 µM without being cytotoxic to Vero cells. nih.gov While the specific enzyme target for this series was not definitively identified, the structural similarity to purines suggests potential interference with nucleic acid or energy metabolism pathways. nih.gov

In other studies, pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target the mycobacterial respiratory cytochrome bc1 complex. researchgate.net One optimized compound from this class demonstrated a minimum inhibitory concentration (MIC) of 0.065 µM. researchgate.net Furthermore, computational studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives suggested that the enzyme DprE1, which is essential for the biosynthesis of the Mycobacterium tuberculosis cell wall, is a potential target. mdpi.com

HIV-1 Integrase Inhibition

Bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a new family of HIV-1 integrase inhibitors. nih.gov These compounds demonstrated low micromolar inhibitory potencies in in vitro assays, with a preference for inhibiting the strand transfer reaction over the 3'-processing step. nih.gov A notable feature of a representative inhibitor from this class was its ability to retain most of its inhibitory potency against major raltegravir-resistant integrase mutant enzymes. nih.gov The development of such inhibitors is crucial due to the emergence of drug resistance to existing HIV-1 integrase inhibitors. nih.gov

Cellular Activities (In Vitro Studies)

In vitro studies using cultured human cancer cell lines are fundamental to characterizing the pharmacological profile of new chemical entities. Analogs of this compound, particularly its related pyrrolopyrimidine and other isomeric forms, have demonstrated a spectrum of cellular activities, including potent antiproliferative and immunomodulatory effects.

Antiproliferative Effects on Cancer Cell Lines (Prostate, Colon, Breast)

Derivatives of the pyrrolopyridine and pyrrolopyrimidine scaffolds exhibit significant cytotoxic and antiproliferative activities across various cancer cell lines.

Prostate Cancer: A study of pyrrolo[3,2-c]pyridine derivatives identified a potent compound, referred to as 1r , which demonstrated notable antiproliferative activity against two prostate cancer cell lines with IC₅₀ values ranging from 0.15–1.78 µM. nih.gov

Colon Cancer: Pyrrolo[2,3-d]pyrimidine-imine analogs have shown superior antitumor activity against the HT-29 human colon cancer cell line, with specific derivatives recording IC₅₀ values of 4.55 µM and 4.01 µM. mdpi.com Another study on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, a related heterocyclic system, identified a compound with potent and selective efficacy in four different colon cancer cell lines (HCT-116, HCT-15, HT-29, and LOVO), with IC₅₀ values between 2.3 and 10.2 µM. researchgate.net Furthermore, research into chiral 1H,3H-pyrrolo[1,2-c]thiazoles revealed derivatives with selective activity against p53-expressing HCT116 colon cells. rsc.org

Breast Cancer: The pyrrolo[3,2-c]pyridine derivative 1r was also tested against five breast cancer cell lines, showing strong potency with IC₅₀ values in the 0.15 to 1.78 µM range. nih.gov Additionally, certain halogenated pyrrolo[2,3-d]pyrimidine derivatives displayed modest cytotoxic effects against various cancer cell lines, with IC₅₀ values between 29 and 59 µM. nih.gov Pyrimidine derivatives in general have been evaluated against breast cancer cell lines like MCF-7, MDA-MB-231, and MDA-MB468, showing a wide range of activities. nih.govekb.eg

Compound ClassCancer TypeCell Line(s)IC₅₀ Value (µM)
Pyrrolo[3,2-c]pyridine derivative (1r)ProstatePC-3, DU-1450.15 - 1.78
Pyrrolo[3,2-c]pyridine derivative (1r)BreastMCF-7, MDA-MB-231, etc.0.15 - 1.78
Pyrrolo[2,3-d]pyrimidine-imineColonHT-294.01 - 4.55
lH-pyrazolo[3,4-b]quinolin-3-amineColonHCT-116, HT-29, etc.2.3 - 10.2
Halogenated Pyrrolo[2,3-d]pyrimidineVariousNot specified29 - 59

Induction of Apoptosis and Cell Cycle Modulation

The antiproliferative effects of these compounds are frequently linked to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle.

Mechanistic studies of a halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k , revealed its capacity to induce both cell cycle arrest and apoptosis in HepG2 cells. nih.gov This was accompanied by a significant increase in the expression of pro-apoptotic proteins, including a 6.9-fold rise in caspase-3 and a 2.6-fold rise in Bax, along with a two-fold decrease in the anti-apoptotic protein Bcl-2. nih.gov

Similarly, other related heterocyclic compounds have demonstrated comparable mechanisms. A pyranopyridine derivative was found to induce apoptosis in MCF-7 breast cancer cells, as confirmed by DNA fragmentation assays. nih.gov In colon cancer cells, certain derivatives induce apoptosis characterized by chromatin condensation and the formation of apoptotic bodies. researchgate.net Furthermore, some analogs can cause cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. researchgate.net The inhibition of specific kinases, such as Cell division cycle 7 (Cdc7), by 1H-pyrrolo[2,3-b]pyridine derivatives also points to a direct mechanism for modulating cell cycle progression. nih.gov

Inhibition of Cell Migration and Invasion

The spread of cancer through migration and invasion is a critical aspect of metastasis. Research on a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, demonstrated its ability to reduce the levels of both cell migration and invasion in colorectal cancer (CRC) cells. mdpi.com This effect was evaluated through wound-healing and Transwell invasion assays, which collectively suggested that the compound could suppress the motility of CRC cells. mdpi.com

Immunomodulatory Effects via JAK Pathway

The Janus kinase (JAK) family of enzymes plays a crucial role in signaling pathways that modulate immune and inflammatory responses. nih.govnih.gov The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key target for immunomodulation.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been described as novel immunomodulators that specifically target JAK3. nih.govresearchgate.net One optimized compound demonstrated a potent immunomodulating effect on T-cell proliferation stimulated by interleukin-2 (B1167480) (IL-2), a process highly dependent on the JAK1/JAK3 signaling pathway. nih.govresearchgate.net

Furthermore, a 7H-pyrrolo[2,3-d]pyrimidine derivative was identified as a potent inhibitor of STAT6, a key transcription factor in the IL-4 signaling pathway and a regulator of the Th2 immune response. researchgate.net This finding highlights that analogs of the core structure can intervene at different points within the JAK-STAT signaling cascade to exert their immunomodulatory effects. researchgate.net

Anti-inflammatory Properties

Chronic inflammation is linked to the pathogenesis of various diseases, including cancer. Analogs based on the pyrrolopyridine scaffold have shown potential as anti-inflammatory agents. Molecular docking studies have indicated that some pyrrolopyridine and pyrrolopyridopyrimidine analogs may exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. nih.govnih.gov

In addition, a potent pyrrolo[3,2-c]pyridine derivative demonstrated anti-inflammatory effects by inhibiting the growth of bone marrow-derived macrophages (BMDM) induced by colony-stimulating factor-1 (CSF-1). nih.gov Other related scaffolds, such as pyrrolo[3,4-c]pyridines, have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix during inflammatory processes. nih.gov

Molecular Mechanisms of Action and Signaling Pathways

The diverse cellular activities of this compound analogs stem from their interaction with a variety of molecular targets, primarily within the protein kinase family. The pyrrolopyridine and related scaffolds serve as versatile templates for designing selective kinase inhibitors.

The primary molecular mechanism is the inhibition of protein kinases, which are crucial for cellular signaling pathways controlling proliferation, survival, and differentiation. Different analogs have been developed to target specific kinases:

Receptor Tyrosine Kinases (RTKs): Analogs have shown potent inhibitory activity against FMS kinase (also known as CSF1R), a key regulator of macrophage survival and proliferation. nih.govnih.govnih.govnih.govmdpi.com Other targeted RTKs include EGFR, Her2, and VEGFR2. nih.gov

Janus Kinases (JAKs): As noted, specific derivatives are potent inhibitors of JAK3, interfering with cytokine signaling and T-cell proliferation. nih.govnih.govresearchgate.net This extends to downstream effectors like STAT6. researchgate.net

Cell Cycle Kinases: These compounds can target kinases that directly regulate the cell cycle, including cyclin-dependent kinase 2 (CDK2) and Cell division cycle 7 (Cdc7) kinase. nih.govnih.gov

The inhibition of these kinases disrupts the signaling pathways essential for cancer cell growth and survival, leading to the observed antiproliferative effects, cell cycle arrest, and induction of apoptosis. The modulation of the Bcl-2 family of proteins and the activation of caspases represent the downstream consequences of upstream kinase inhibition. nih.gov

Compound ScaffoldPrimary Molecular TargetDownstream Pathway/Effect
Pyrrolo[3,2-c]pyridineFMS Kinase (CSF1R)Inhibition of macrophage proliferation
Pyrrolo[2,3-b]pyridineJAK3Inhibition of IL-2 mediated T-cell proliferation
Pyrrolo[2,3-d]pyrimidineSTAT6Inhibition of IL-4 signaling
Halogenated Pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR2, CDK2Induction of apoptosis via Bax/Bcl-2 modulation
Pyrrolo[2,3-b]pyridineCdc7 KinaseCell cycle modulation
PyrrolopyridineCOX-2Anti-inflammatory effect

Computational Chemistry and Molecular Modeling in the Design of 7 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine Derivatives

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown or ambiguous. nih.gov These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two prominent LBDD techniques that have been applied to scaffolds related to 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine.

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. orientjchem.org For instance, a QSAR study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives, a core structure related to the target compound, successfully built a statistically significant model to predict their cytotoxic activity. nih.gov The model, with a high correlation coefficient (R² = 0.90) and predictive ability (R²pred = 0.91), identified specific molecular fragments and descriptors that positively or negatively influence the biological activity. nih.gov Such models are instrumental in predicting the potency of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. This "pharmacophore hypothesis" serves as a template for designing new molecules with improved affinity for the target. For substituted azaindoles, a class of compounds encompassing the 1H-pyrrolo[2,3-c]pyridine core, pharmacophore identification has been used to understand the structure-activity relationships for their inhibitory action against various biological targets. nih.gov

Structure-Based Drug Design Approaches

When the three-dimensional structure of the target protein is available, either through experimental methods like X-ray crystallography or through computational techniques, structure-based drug design (SBDD) becomes a powerful tool. SBDD facilitates the design of ligands that can fit optimally into the binding site of the target, leading to enhanced potency and selectivity.

In cases where the experimental structure of a target protein is unavailable, a reliable 3D model can often be constructed using homology modeling. This technique relies on the known experimental structure of a homologous protein (a template) to build a model of the target protein. For instance, in the development of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs), a homology model of the luminal region of the H+/K+-ATPase was created. nih.gov This model was built using the crystal structure of a related protein, Ca2+-ATPase, as the template. nih.gov Such models are crucial for subsequent molecular docking and binding mode analysis to guide the design of potent inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. orientjchem.org This method is widely used to understand the binding mode of inhibitors and to predict their binding affinity. For derivatives of the 7-azaindole (B17877) scaffold, molecular docking studies have been instrumental in elucidating their mechanism of action against various targets.

For example, docking studies of novel 7-azaindole analogs into the active site of poly (ADP-ribose) polymerase (PARP) have revealed key interactions that contribute to their inhibitory activity. ijper.org Similarly, the binding modes of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction have been investigated using molecular docking, identifying crucial hydrogen bonds and pi-cation interactions. nih.gov These analyses provide a structural basis for the observed activity and guide the design of modifications to enhance binding.

The following table summarizes key interactions observed in a molecular docking study of a potent 1H-pyrrolo[2,3-b]pyridine derivative with the c-Met kinase domain. nih.gov

Amino Acid ResidueInteraction Type
Lys1110Hydrogen Bond
Met1160Hydrogen Bond

This interactive table is based on data from a molecular dynamics simulation of a promising 1H-pyrrolo[2,3-b]pyridine derivative within the c-Met kinase binding site. nih.gov

The role of water molecules in the binding site of a protein is a critical factor in ligand binding affinity. WaterMap is a computational tool that calculates the positions and thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. schrodinger.comdrughunter.com This analysis helps to identify "unstable" or high-energy water molecules that, if displaced by a ligand, can lead to a significant improvement in binding affinity. drughunter.com

By mapping the hydration sites within a binding pocket, WaterMap provides valuable guidance for ligand optimization. researchgate.net For example, a functional group can be introduced onto a ligand scaffold at a position that will displace a high-energy water molecule, thereby favorably contributing to the binding free energy. This approach has been successfully used in various drug discovery programs to enhance the potency of lead compounds. nih.gov While specific WaterMap analyses on this compound derivatives are not extensively published, the principles of this technique are broadly applicable to optimizing their interactions with various biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comrsc.org These calculations can be used to determine various molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are important for understanding intermolecular interactions and chemical reactivity. researchgate.net

For azaindole systems, DFT calculations have been used to study their electron spectra and compare them with experimental data. mdpi.com Such studies provide insights into the electronic properties that govern their behavior in biological systems. Furthermore, DFT has been employed to investigate the chemical properties of 7-azaindole derivatives, including chemical potential, chemical hardness, and the electrophilicity index, which are crucial for understanding their reactivity. rsc.org

The following table presents a selection of calculated electronic properties for a fluorescent 7-azaindole N-linked 1,2,3-triazole derivative, as determined by DFT calculations. rsc.org

PropertyValue
Chemical Potential (μ)Varies by derivative
Chemical Hardness (η)Varies by derivative
Electrophilicity Index (ω)Varies by derivative

This interactive table showcases examples of electronic properties that can be calculated using DFT for derivatives of the 7-azaindole scaffold. rsc.org

Predictive Modeling for Pharmacological Activity and Physicochemical Properties

Predictive modeling plays a crucial role in the early stages of drug discovery by forecasting the pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds. mdpi.com This allows for the in silico screening of large virtual libraries and the prioritization of candidates with a higher probability of success.

QSAR models, as mentioned earlier, are a form of predictive modeling for biological activity. nih.gov In addition to predicting potency, computational models are extensively used to predict physicochemical properties that influence a drug's pharmacokinetic profile. For 7-azaindole derivatives, computational tools have been used to predict ADME properties, ensuring that the designed compounds possess drug-like characteristics. researchgate.net These models can predict properties such as lipophilicity (logP), solubility, and metabolic stability, which are critical for oral bioavailability. ijprajournal.com By integrating these predictive models into the design workflow, researchers can identify and address potential liabilities early on, leading to the development of more effective drug candidates. mdpi.com

Future Research Directions and Therapeutic Potential of 1h Pyrrolo 2,3 C Pyridine Based Agents

Exploration of Novel Synthetic Routes and Scalable Production

Future synthetic strategies are geared towards the development of more convergent and atom-economical processes. This includes the exploration of novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to facilitate the construction of the pyrrolopyridine core with high regioselectivity. nih.gov Modifications of classical methods like the Madelung and Fischer indole (B1671886) syntheses are also being investigated to improve their efficiency and substrate scope for producing these aza-analogs of indoles. rsc.org

A significant challenge lies in the scalable production of these compounds to meet potential clinical demand. Research is therefore directed towards developing robust, cost-effective, and environmentally friendly manufacturing processes. This involves optimizing reaction conditions, minimizing the use of hazardous reagents and solvents, and developing purification techniques suitable for large-scale production. The use of flow chemistry and other process intensification technologies is also being explored to enhance the efficiency and safety of the synthesis.

Discovery of New Biological Targets and Polypharmacology

The versatility of the 1H-pyrrolo[2,3-c]pyridine scaffold allows for its interaction with a wide range of biological targets, leading to a growing interest in its polypharmacological potential. Initially recognized for their activity as kinase inhibitors, derivatives of this scaffold are now being investigated for their effects on other enzyme families and cellular pathways.

Recent studies have identified novel biological targets for 1H-pyrrolo[2,3-c]pyridine-based compounds, expanding their therapeutic potential beyond oncology. For instance, certain derivatives have shown potent inhibitory activity against phosphodiesterase 4B (PDE4B), a target for inflammatory and neurological disorders. nih.gov The table below summarizes some of the key biological targets identified for this class of compounds.

Biological TargetTherapeutic AreaReference
Cyclin-Dependent Kinase 8 (CDK8)Colorectal Cancer acs.org
c-MetCancer nih.govnih.gov
Fms-like Tyrosine Kinase 3 (FLT3)Acute Myeloid Leukemia nih.gov
FMS KinaseInflammatory Disorders, Cancer nih.gov
TubulinCancer tandfonline.comnih.gov
Phosphodiesterase 4B (PDE4B)Inflammatory and Neurological Disorders nih.gov
Fibroblast Growth Factor Receptor (FGFR)Cancer nih.govrsc.org
Traf2 and Nck-interacting kinase (TNIK)Colorectal Cancer

The ability of these compounds to interact with multiple targets opens up possibilities for developing therapies with enhanced efficacy, particularly for complex multifactorial diseases. However, it also necessitates careful evaluation of off-target effects to ensure a favorable safety profile.

Development of Highly Selective and Potent Analogs

A key focus of current research is the rational design and synthesis of 1H-pyrrolo[2,3-c]pyridine analogs with high potency and selectivity for their intended biological targets. Structure-activity relationship (SAR) studies are instrumental in guiding the chemical modifications necessary to optimize the pharmacological properties of these compounds.

By systematically altering the substituents at various positions of the pyrrolopyridine ring system, researchers can fine-tune the binding affinity and selectivity of the molecule. For example, the introduction of specific functional groups can enhance interactions with the target protein while minimizing binding to off-target proteins. Molecular modeling and computational chemistry play a crucial role in this process, allowing for the in-silico prediction of binding modes and the rational design of new derivatives with improved properties. The development of highly selective inhibitors is particularly important for minimizing side effects and improving the therapeutic index of potential drug candidates.

Application in Neglected Diseases and Emerging Therapeutic Areas

While much of the research on 1H-pyrrolo[2,3-c]pyridines has focused on cancer and inflammatory diseases, there is a growing interest in exploring their potential for treating neglected tropical diseases (NTDs) and other emerging therapeutic areas. The structural similarity of these compounds to other biologically active heterocycles suggests that they may have activity against a broad range of pathogens.

Initial screening of compound libraries containing 1H-pyrrolo[2,3-c]pyridine derivatives could identify starting points for the development of new treatments for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis. researchgate.net Furthermore, the diverse biological activities of this scaffold make it an attractive platform for exploring novel therapeutic applications in areas of unmet medical need, such as neurodegenerative diseases and metabolic disorders.

Rational Design of Advanced Therapeutic Candidates

The culmination of the aforementioned research efforts is the rational design of advanced therapeutic candidates based on the 1H-pyrrolo[2,3-c]pyridine scaffold. This involves a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and biological evaluation to develop compounds with optimal drug-like properties.

The design process for these advanced candidates focuses on several key parameters, including:

Potency and Selectivity: Maximizing on-target activity while minimizing off-target effects.

Pharmacokinetic Profile: Ensuring appropriate absorption, distribution, metabolism, and excretion (ADME) properties for in vivo efficacy.

Safety Profile: Minimizing toxicity and adverse effects.

Novelty and Patentability: Developing unique chemical entities with strong intellectual property protection.

Through iterative cycles of design, synthesis, and testing, researchers are working to identify and advance the most promising 1H-pyrrolo[2,3-c]pyridine-based compounds towards clinical development. The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

Q & A

Basic: What are the common synthetic routes for preparing 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine?

The compound is typically synthesized via microwave-assisted Suzuki–Miyaura cross-coupling using a precatalytic system (e.g., XPhos-PdG2) to couple 7-chloro-1H-pyrrolo[2,3-c]pyridine with boronic acids or esters. Key steps include:

  • Catalyst optimization : XPhos-PdG2 enables reactions with low catalyst loading (0.5–1 mol%) and short reaction times (15–30 min under microwave irradiation) .
  • Purification : Flash chromatography (e.g., EtOAc/hexane gradients) is critical for isolating the product, with yields ranging from 65–90% depending on substituents .
  • Substrate scope : Heteroaryl and electron-deficient aryl boronic acids show higher reactivity .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological characterization involves:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 153.9 [M+H]+ for the core structure) and isotopic patterns (Cl presence) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for aromatic proton environments (e.g., pyrrolo-pyridine protons at δ 6.8–8.2 ppm) and chlorine-induced splitting .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>97%) .

Basic: What safety precautions are necessary for handling this compound?

While full toxicological data are limited, protocols include:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste disposal : Neutralize residues with sodium bicarbonate before disposal .

Advanced: How can computational methods optimize reaction pathways for derivatives?

The ICReDD framework integrates quantum chemical calculations and machine learning to:

  • Predict reaction barriers : Density Functional Theory (DFT) identifies transition states for cross-coupling steps, guiding catalyst selection .
  • Screen conditions : Bayesian optimization reduces trial-and-error by prioritizing solvent/base combinations (e.g., DMF/NaOtBu) for higher yields .
  • Validate mechanisms : Molecular dynamics simulations model Pd catalyst behavior during C–C bond formation .

Advanced: What strategies resolve contradictory data in catalytic efficiency studies?

Discrepancies in catalyst performance (e.g., Pd vs. Cu systems) require:

  • Controlled experiments : Compare ligand effects (e.g., XPhos vs. SPhos) under identical conditions (solvent, temperature) .
  • Kinetic profiling : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
  • Post-hoc analysis : Use X-ray crystallography to verify catalyst decomposition or ligand lability .

Advanced: How can researchers design analogs for structure-activity relationship (SAR) studies?

Key methodologies include:

  • Bioisosteric replacement : Substitute the chlorine atom with fluorine or trifluoromethyl groups to modulate electronic effects .
  • Core diversification : Introduce substituents at the pyrrolo nitrogen (e.g., methyl, cyclopropyl) to enhance solubility or target binding .
  • High-throughput screening : Use fragment-based libraries to test analogs against kinase targets (e.g., Aurora-A, Met kinase) .

Advanced: What analytical challenges arise in studying degradation products?

Common issues and solutions:

  • Detection limits : LC-MS/MS with MRM mode improves sensitivity for trace impurities (e.g., dechlorinated byproducts) .
  • Structural ambiguity : Combine 1H^1H-15N^{15}N HMBC NMR to resolve nitrogen connectivity in degradation species .
  • Stability studies : Accelerated thermal degradation (40–60°C) identifies vulnerable sites (e.g., pyrrolo NH group) .

Advanced: How can cross-coupling reactions be scaled without compromising yield?

Scale-up strategies:

  • Flow chemistry : Continuous reactors minimize hot-spot formation during exothermic cross-coupling steps .
  • Catalyst recovery : Immobilize Pd catalysts on magnetic nanoparticles for reuse (3–5 cycles with <10% yield drop) .
  • Solvent selection : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) for greener processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.